molecular formula C3H6Cl3O4P2+ B14446843 (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium CAS No. 73515-34-1

(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium

Katalognummer: B14446843
CAS-Nummer: 73515-34-1
Molekulargewicht: 274.38 g/mol
InChI-Schlüssel: XZQKYMMQWQYWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium is a complex organophosphorus compound known for its unique chemical structure and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium typically involves the reaction of chloromethylphosphonic dichloride with ethylene oxide in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxides.

    Substitution: The chloromethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium include:

  • Phosphorodichloridic acid, 1-(chloromethoxyphosphinyl)ethyl ester
  • Phosphonic acid derivatives
  • Phosphine oxides

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile reagent in both research and industrial settings.

Eigenschaften

CAS-Nummer

73515-34-1

Molekularformel

C3H6Cl3O4P2+

Molekulargewicht

274.38 g/mol

IUPAC-Name

chloromethoxy-(1-dichlorophosphoryloxyethyl)-oxophosphanium

InChI

InChI=1S/C3H6Cl3O4P2/c1-3(10-12(5,6)8)11(7)9-2-4/h3H,2H2,1H3/q+1

InChI-Schlüssel

XZQKYMMQWQYWDG-UHFFFAOYSA-N

Kanonische SMILES

CC(OP(=O)(Cl)Cl)[P+](=O)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.